

improving ATUX-8385 stability in solution

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Compound of Interest

Compound Name: ATUX-8385

Cat. No.: B15578060

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ATUX-8385 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, handling, and use of **ATUX-8385** in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving **ATUX-8385**?

A1: Based on published studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of **ATUX-8385**. For experimental use, further dilution in aqueous buffers or cell culture media is necessary. Please note that **ATUX-8385** has relatively low aqueous solubility[1][2].

Q2: What are the recommended storage conditions for **ATUX-8385**?

A2: **ATUX-8385** is light-sensitive. It should be stored in a sealed container in the dark at room temperature[1][3]. For long-term storage, it is advisable to store solutions at -20°C or -80°C.

Q3: What concentrations of **ATUX-8385** are typically used in in vitro experiments?

A3: The effective concentration of **ATUX-8385** can vary depending on the cell line and experimental design. Published studies have reported using concentrations ranging from 2 µM to 25 µM for in vitro assays[1][2][3].

Q4: What is the mechanism of action of **ATUX-8385**?

A4: **ATUX-8385** is a potent activator of Protein Phosphatase 2A (PP2A). It functions by binding to the PR65/A subunit of the PP2A holoenzyme, leading to the stabilization of the PP2A complex and subsequent dephosphorylation of downstream targets[4]. This activation can lead to decreased expression of the endogenous PP2A inhibitor CIP2A and dephosphorylation of key oncogenic proteins like MYCN at Serine 62[2][3].

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Precipitation observed in solution upon dilution in aqueous buffer.	Low aqueous solubility of ATUX-8385.	<ul style="list-style-type: none">- Ensure the final DMSO concentration in the aqueous solution is sufficient to maintain solubility (e.g., start with 0.1-0.5% and titrate as needed).- Gently warm the solution to 37°C to aid dissolution.- Use a brief sonication step to help dissolve the compound.- Prepare fresh dilutions from a concentrated DMSO stock solution immediately before use.
Inconsistent or lower-than-expected activity in cellular assays.	Degradation of the compound.	<ul style="list-style-type: none">- As ATUX-8385 is light-sensitive, minimize its exposure to light during handling and experiments^[1].- Prepare fresh working solutions from a frozen stock for each experiment to avoid repeated freeze-thaw cycles.- Confirm the purity and integrity of your ATUX-8385 stock.

Variability in experimental results.

Incomplete dissolution or aggregation of the compound.

- After diluting the DMSO stock in aqueous buffer, vortex the solution thoroughly. - Visually inspect the solution for any particulate matter before adding it to your experimental system. - Consider filtering the final working solution through a 0.22 μm filter if precipitation is a persistent issue, though this may reduce the final concentration.

Experimental Protocols

Preparation of ATUX-8385 Stock Solution

- Materials: **ATUX-8385** powder, anhydrous DMSO.
- Procedure:
 - Allow the **ATUX-8385** vial to equilibrate to room temperature before opening.
 - Add the appropriate volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
 - Vortex the solution until the compound is completely dissolved.
 - Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
 - Store the aliquots in the dark at -20°C or -80°C .

In Vitro Cell Viability Assay

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

- **Compound Preparation:** Prepare a serial dilution of **ATUX-8385** in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
- **Treatment:** Remove the old medium from the cells and add the medium containing the different concentrations of **ATUX-8385**.
- **Incubation:** Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
- **Viability Assessment:** Measure cell viability using a standard method such as MTT, MTS, or a cell counting-based assay.

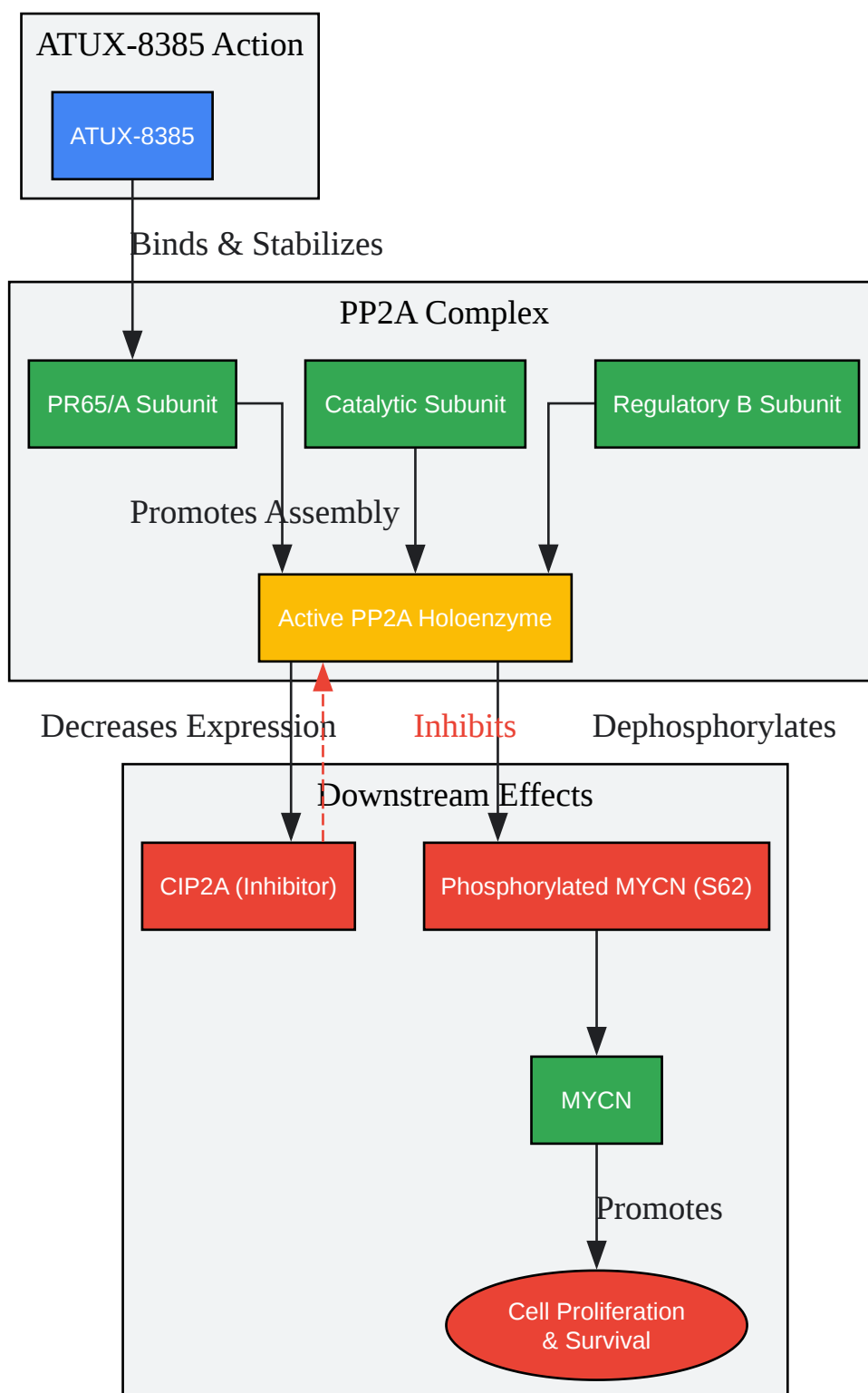
Quantitative Data Summary

Pharmacokinetic Parameters of ATUX-8385 in Mice

Parameter	Intravenous (IV) Administration (1 mg/kg)	Oral (PO) Administration (30 mg/kg)
t _{1/2} (h)	1.8	3.5
T _{max} (h)	0.083	4.0
C _{max} (ng/mL)	351	1040
AUC (h*ng/mL)	316	7610
Clearance (mL/min/kg)	52.7	-
Bioavailability (F%)	-	85.5

Data sourced from a study on
neuroblastoma[2][5].

Visualizations



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